(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

JAK2 inhibition Enantioselective drug design Myeloproliferative disorders

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine hydrochloride (CAS 1160756-75-1) is the (R)-enantiomer of a chiral α-trifluoromethyl cyclopropanemethanamine, supplied as the hydrochloride salt with molecular formula C₅H₉ClF₃N and molecular weight 175.58 g/mol. This compound belongs to the class of fluorinated chiral cyclopropylamines—privileged building blocks in medicinal chemistry where the combination of a metabolically robust trifluoromethyl group and a conformationally constrained cyclopropyl ring imparts distinct physicochemical properties including enhanced lipophilicity (computed XLogP3-AA = 1.2) and a single stereogenic center that enables enantioselective target engagement.

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
CAS No. 1160756-75-1
Cat. No. B1442526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride
CAS1160756-75-1
Molecular FormulaC5H9ClF3N
Molecular Weight175.58 g/mol
Structural Identifiers
SMILESC1CC1C(C(F)(F)F)N.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1
InChIKeySYGCZMSQFRLXRX-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine Hydrochloride (CAS 1160756-75-1): Chiral Fluorinated Building Block for Kinase-Targeted Drug Discovery


(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine hydrochloride (CAS 1160756-75-1) is the (R)-enantiomer of a chiral α-trifluoromethyl cyclopropanemethanamine, supplied as the hydrochloride salt with molecular formula C₅H₉ClF₃N and molecular weight 175.58 g/mol [1]. This compound belongs to the class of fluorinated chiral cyclopropylamines—privileged building blocks in medicinal chemistry where the combination of a metabolically robust trifluoromethyl group and a conformationally constrained cyclopropyl ring imparts distinct physicochemical properties including enhanced lipophilicity (computed XLogP3-AA = 1.2) and a single stereogenic center that enables enantioselective target engagement [2].

Why Racemic or Opposite-Enantiomer Substitution Fails for (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine Hydrochloride (CAS 1160756-75-1)


This compound cannot be substituted with its racemate (CAS 75702-99-7), its (S)-enantiomer (CAS 1338377-73-3), or simpler achiral analogs such as 2,2,2-trifluoroethylamine or cyclopropylamine without fundamentally altering biological outcomes. The (R)-enantiomer was specifically selected during lead optimization of a JAK2 inhibitor series at Merck, where it was incorporated into Compound 65—a potent, orally active clinical candidate with excellent selectivity and in vivo efficacy [1]. In contrast, the (S)-enantiomer serves an entirely different pharmacological role as the chiral warhead in ULK-101, a selective ULK1/2 autophagy kinase inhibitor . The racemate lacks the stereochemical definition required for either application, while achiral analogs missing the cyclopropyl ring or trifluoromethyl group lose the conformational constraint and metabolic shielding that drive target selectivity.

Quantitative Differentiation Evidence for (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine Hydrochloride (CAS 1160756-75-1) vs. Closest Analogs


Enantiomer-Specific JAK2 Inhibitor Incorporation: (R)- vs. (S)- Configuration Divergence in Kinase Drug Discovery

In the Merck JAK2 inhibitor program, the (1R)-1-cyclopropyl-2,2,2-trifluoroethylamino moiety was specifically incorporated as the N-1 substituent of Compound 65—7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide—which emerged as the lead candidate after multi-parameter optimization of cell potency, metabolic stability, and off-target activity. A co-crystal structure with the JAK2 kinase domain (PDB: 3RVG, resolution 2.50 Å) confirmed the binding mode of this chemotype [1]. Critically, the (S)-enantiomer (CAS 1338377-73-3) is instead the chiral amine component of ULK-101 (N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide), a selective inhibitor of the autophagy kinases ULK1 and ULK2 with IC₅₀ values of 8.3 nM and 30 nM, respectively . This demonstrates that the two enantiomers engage distinct kinase targets and are not interchangeable.

JAK2 inhibition Enantioselective drug design Myeloproliferative disorders

Racemate vs. Single Enantiomer: Stereochemical Requirement for JAK2 Inhibitor Potency

The racemic 1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride (CAS 75702-99-7) is commercially available as a lower-cost alternative and is described as a reagent for synthesizing 5H-pyrido[4,3-b]indole JAK inhibitors . However, the published lead optimization campaign explicitly specifies the (R)-enantiomer in the final candidate Compound 65, indicating that stereochemistry at the chiral center bearing the cyclopropyl and trifluoromethyl groups is a determinant of target binding and selectivity [1]. The (R)-configured free base (CAS 1131737-04-6) is supplied with enantiomeric purity specifications (≥98% by HPLC) , whereas the racemate is not accompanied by enantiomeric excess data. For programs requiring enantiopure building blocks, the racemate introduces an unpredictable 50% inactive or off-target isomer that must be separated or risk confounding SAR interpretation.

Chiral resolution JAK kinase inhibition Enantiomeric purity

Lipophilicity Advantage: Computed LogP of (R)-Cyclopropyl-Trifluoromethyl Amine vs. Non-Fluorinated Cyclopropylamine

The computed partition coefficient (XLogP3-AA) for (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine (free base) is 1.2 [1], representing a >10-fold increase in lipophilicity compared to unsubstituted cyclopropylamine, which has a computed XLogP of approximately 0.1 [2]. This logP differential of approximately 1.1 units is attributable to the electron-withdrawing trifluoromethyl group, which increases hydrophobic surface area and enhances passive membrane permeability—a critical parameter for CNS drug design and intracellular target engagement [3]. Fluorinated cyclopropylamine derivatives with CF₃ substitution have been shown to exhibit improved metabolic stability and membrane permeation compared to their non-fluorinated counterparts in comparative physicochemical profiling studies [4].

Lipophilicity Membrane permeability Physicochemical property optimization

Metabolic Stability: C-F Bond Dissociation Energy Advantage Over C-H Analogs

The carbon-fluorine bond in the trifluoromethyl group has a bond dissociation energy (BDE) of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a typical C-H bond . This ~71 kJ/mol difference (17% higher BDE) translates to enhanced resistance to cytochrome P450-mediated oxidative metabolism, a property that has been specifically leveraged in the design of trifluoromethyl-containing cyclopropylamine drug candidates . In the JAK2 inhibitor series, the trifluoromethyl-cyclopropyl amine moiety contributed to the favorable pharmacokinetic profile of Compound 65, which demonstrated oral activity and sustained in vivo target engagement in animal models [1]. Non-fluorinated cyclopropylamine analogs lack this metabolic shielding and are expected to undergo more rapid oxidative deamination.

Metabolic stability C-F bond strength Oxidative metabolism resistance

Purity Specifications and Analytical Characterization: Enantiopure Building Block vs. Racemate Quality Control

Commercially, (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride (CAS 1160756-75-1) is supplied at ≥95% purity with accompanying batch-specific analytical documentation including NMR, HPLC, and LC-MS characterization . One supplier (Synblock) offers a minimum purity specification of 98% (NLT 98%) . The free base form (CAS 1131737-04-6) is available at ≥98% purity by HPLC with moisture content ≤0.5% . In contrast, the racemate (CAS 75702-99-7) is typically offered at 97% chemical purity but without enantiomeric excess certification, meaning the effective stereochemical purity of the desired enantiomer cannot exceed 50% of the nominal chemical purity . Additionally, this compound has been validated as an analytical standard with pharmacopoeia-grade specifications for HPLC and GC analysis in drug metabolism studies .

Enantiomeric purity HPLC quality control Procurement specification

Procurement-Relevant Application Scenarios for (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine Hydrochloride (CAS 1160756-75-1)


Enantioselective JAK2/JAK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing selective JAK2 inhibitors for myeloproliferative disorders should specify the (R)-enantiomer (CAS 1160756-75-1) as the N-1 chiral amine building block, based on its demonstrated incorporation into Compound 65—an orally active JAK2 inhibitor co-crystallized with the JAK2 kinase domain (PDB: 3RVG) and reported with excellent selectivity and in vivo efficacy [1]. Use of the racemate or (S)-enantiomer at this position would introduce a stereochemical mismatch at the ATP-binding site, as evidenced by the divergent pharmacological profile of the (S)-configured ULK-101 series [2].

Chiral Building Block for CNS-Penetrant Fluorinated Drug Candidates

Programs targeting CNS indications where balanced lipophilicity (LogP 1–3) and metabolic stability are critical should prioritize this building block over non-fluorinated cyclopropylamines. Its computed LogP of 1.2, combined with the metabolic shielding conferred by the C-F bond (BDE 485.3 kJ/mol vs. 414.2 kJ/mol for C-H), provides a quantifiable advantage in passive permeability and resistance to oxidative metabolism [1]. This is particularly relevant for kinase inhibitors requiring intracellular target engagement in the brain [2].

Analytical Standard for Chiral HPLC/GC Method Development in Drug Metabolism Studies

This compound has been qualified as an analytical reference standard with pharmacopoeia-grade specifications suitable for HPLC and GC method development, calibration, and validation in drug metabolism and pharmacokinetic (DMPK) studies [1]. Procurement of the enantiopure (R)-form at ≥98% HPLC purity (free base, CAS 1131737-04-6) or ≥95% (HCl salt) with full analytical documentation (NMR, HPLC, LC-MS) ensures method reproducibility, unlike the racemate which lacks enantiomeric composition certification [2].

Structure-Activity Relationship (SAR) Exploration of Trifluoromethyl-Cyclopropyl Pharmacophores

For SAR campaigns exploring the contribution of the trifluoromethyl-cyclopropyl motif to target binding, selectivity, and ADME properties, the enantiopure (R)-amine provides a defined stereochemical starting point for amide coupling, reductive amination, or sulfonamide formation. The single rotatable bond and rigid cyclopropyl ring (fraction sp³ = 1.0) minimize conformational entropy penalties upon target binding, a feature absent in flexible-chain analogs such as 2,2,2-trifluoroethylamine [1]. The commercial availability at 95–98% purity with batch-specific QC supports reproducible multi-parameter SAR, which cannot be guaranteed with the racemate where stereochemical composition is undefined [2].

Quote Request

Request a Quote for (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.